Ethyl 3-(methoxymethyl)hept-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(methoxymethyl)hept-2-enoate is an organic compound belonging to the class of enoate esters. These esters are characterized by the presence of an α,β-unsaturated carboxylic ester group, where the ester carbonyl function is conjugated to a carbon-carbon double bond at the α,β position . This compound has the molecular formula C11H20O3 and a molecular weight of 200.275 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(methoxymethyl)hept-2-enoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then purified by distillation or recrystallization to obtain the pure ester .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, can further enhance the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(methoxymethyl)hept-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid or aldehyde, depending on the oxidizing agent used.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The α,β-unsaturated ester can undergo nucleophilic substitution reactions, where the double bond is attacked by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the double bond under mild conditions.
Major Products Formed
Oxidation: Formation of ethyl 3-(methoxymethyl)heptanoate or ethyl 3-(methoxymethyl)heptanal.
Reduction: Formation of ethyl 3-(methoxymethyl)heptanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(methoxymethyl)hept-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals
Mechanism of Action
The mechanism of action of ethyl 3-(methoxymethyl)hept-2-enoate involves its interaction with various molecular targets. The α,β-unsaturated ester group can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent adducts. These reactions can modulate the activity of enzymes and other proteins, thereby exerting biological effects .
Comparison with Similar Compounds
Ethyl 3-(methoxymethyl)hept-2-enoate can be compared with other similar enoate esters, such as:
- Ethyl 2-cyano-3-(3,4-dimethoxy-5-nitrophenyl)prop-2-enoate
- Ethyl 2-cyano-3-(4-methoxy-3-nitrophenyl)prop-2-enoate
- Ethyl 3-(methoxymethyl)hex-2-enoate
These compounds share similar structural features but differ in their substituents, which can influence their reactivity and biological activities. This compound is unique due to its specific methoxymethyl group, which can impart distinct chemical and biological properties .
Properties
CAS No. |
922177-86-4 |
---|---|
Molecular Formula |
C11H20O3 |
Molecular Weight |
200.27 g/mol |
IUPAC Name |
ethyl 3-(methoxymethyl)hept-2-enoate |
InChI |
InChI=1S/C11H20O3/c1-4-6-7-10(9-13-3)8-11(12)14-5-2/h8H,4-7,9H2,1-3H3 |
InChI Key |
ADGQULRYYAIFEB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=CC(=O)OCC)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.